N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-9-3-1-2-8(6-9)13(20)16-11-4-5-12(18-17-11)21-7-10(15)19/h1-6H,7H2,(H2,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMJCMDZCOJIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(C=C2)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological targets:
Table 1: Key Structural Comparisons
Key Observations:
Core Heterocycle: The target compound’s pyridazine core (vs. benzothiazole in ) offers distinct electronic properties, influencing binding interactions. Compared to the ATX-targeting pyridazine derivatives in , the thioether-linked amino-oxoethyl group in the target compound replaces bulkier substituents (e.g., trifluoromethylpyridinyl methoxy), likely improving aqueous solubility .
Substituent Effects: The 3-fluorobenzamide group provides a balance of hydrophobicity and electronegativity, enhancing binding to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., phenylacetamide in ) . The thioether-linked amino-oxoethyl group introduces hydrogen-bonding capacity, which may improve solubility relative to lipophilic groups like trifluoromethyl () or ethoxyphenyl () .
Biological Implications: ATX-modulating pyridazine derivatives () often include methoxy or trifluoromethyl groups, but the target compound’s amino-oxoethyl thioether could reduce off-target effects by avoiding steric hindrance . Benzothiazole derivatives () with trifluoromethyl groups exhibit high metabolic stability but lower solubility, whereas the target compound’s fluorine and polar groups may optimize both parameters .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Property | Target Compound | N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | N-Methyl, N-(6-methoxypyridazin-3-yl)amine Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | ~320 (estimated) | ~370 | ~350–400 |
| LogP (Predicted) | ~1.8 | ~3.2 | ~2.5 |
| Solubility | Moderate (polar groups) | Low (trifluoromethyl) | Moderate (methoxy) |
| Metabolic Stability | High (fluorine, thioether) | Very high (trifluoromethyl) | Moderate (pyridazine cleavage risk) |
Key Findings:
- The target compound’s lower logP (~1.8 vs. ~3.2 for benzothiazole analogs) suggests improved aqueous solubility, critical for oral bioavailability .
- The amino-oxoethyl thioether may reduce oxidative metabolism risks compared to methoxy groups in ’s derivatives, which are prone to demethylation .
Research and Patent Landscape
- (EP 3 348 550A1) : Benzothiazole derivatives prioritize lipophilicity for CNS penetration, but the target compound’s design may favor peripheral targets due to its polar groups .
- (Kenya Industrial Property Institute) : Pyridazine-based ATX modulators highlight the scaffold’s versatility; the target compound’s unique substituents could position it as a next-generation candidate with optimized safety .
- : Hybrid pyridazine-benzothiazole structures demonstrate synergistic effects, but the target compound’s simplified design may streamline synthesis and reduce toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
